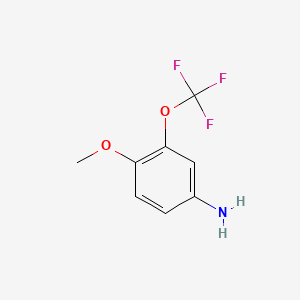

4-Methoxy-3-(trifluoromethoxy)aniline

Description

Properties

IUPAC Name |

4-methoxy-3-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2/c1-13-6-3-2-5(12)4-7(6)14-8(9,10)11/h2-4H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUHKHUKMTRYZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10720323 | |

| Record name | 4-Methoxy-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647855-21-8 | |

| Record name | 4-Methoxy-3-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10720323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration and Reduction Route Starting from Trifluoromethoxy-substituted Aromatics

A common approach involves nitration of trifluoromethoxy-substituted aromatic compounds, followed by reduction of the nitro group to an amine.

- Step 1: Nitration of Trifluoromethoxy Aromatic Compound

Starting from trifluoromethoxybenzene or derivatives, nitration is performed using nitric acid or nitrate salts in solvents such as dichloromethane or acetic acid at controlled low temperatures (0 to 30 °C) to afford nitro-substituted intermediates. - Step 2: Reduction of Nitro Group

The nitro intermediate is reduced to the corresponding aniline using catalytic hydrogenation (e.g., palladium on carbon catalyst under hydrogen atmosphere at 0.5 MPa and 50 °C for several hours) or chemical reductants. - Example: The preparation of 4-methyl-3-trifluoromethyl phenylamine via nitration of 2-trifluoromethyl toluene and subsequent reduction serves as a related precedent, illustrating the feasibility of nitration and reduction steps for trifluoromethoxy analogues.

Direct Trifluoromethoxylation of Methoxyanilines or Related Precursors

- Trifluoromethoxylation via Hypervalent Iodine Reagents

Using reagents such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II), methyl 4-acetamido-3-(trifluoromethoxy)benzoate can be synthesized by trifluoromethoxylation of methyl 4-(N-hydroxyacetamido)benzoate under mild conditions in chloroform solvent and base catalysis (cesium carbonate). This method allows the introduction of the trifluoromethoxy group ortho to an amide substituent, which can be further transformed to aniline derivatives. - This approach is particularly useful for late-stage functionalization, enabling selective trifluoromethoxylation on aromatic rings already bearing amino or protected amino groups.

Nucleophilic Aromatic Substitution (SNAr) on Halogenated Trifluoromethoxybenzenes

- Halogenated Precursors:

Starting from 4-substituted-1-(trifluoromethoxy)benzene derivatives, the amino group can be introduced via nucleophilic substitution of halogens (e.g., chlorine) by ammonia or amines under elevated temperature and pressure. - Industrial Process Example:

A patented process describes diazotization of 4-(trifluoromethoxy)aniline followed by decomposition and extraction steps to yield substituted trifluoromethoxy benzenes, which can be further functionalized. - Alternative SNAr:

Reaction of trifluoromethoxybenzene derivatives with sodium amide in dimethyl sulfoxide (DMSO) at high temperature (155 °C) under inert atmosphere leads to the formation of trifluoromethoxyaniline derivatives with high yield (98.2%) and purity (97.7% HPLC).

One-Pot Synthesis Using Trifluoromethylation Reagents

- Trifluoromethylamine Formation:

In a nitrogen atmosphere, trifluoromethylation reagents such as CF3SO2Na combined with triphenylphosphine and silver fluoride facilitate the formation of trifluoromethylated anilines from N-methylanilines in a one-pot reaction at moderate temperatures (50 °C). This method is adaptable for preparing trifluoromethoxy-substituted anilines by suitable precursor selection.

Comparative Data Table of Preparation Methods

Detailed Research Findings and Notes

The nitration and reduction route is favored for industrial production due to simple operations, mature technology, and availability of starting materials. The process yields high purity products suitable for further applications.

The use of hypervalent iodine reagents (e.g., Togni reagent II) for trifluoromethoxylation offers a user-friendly and selective method for introducing the trifluoromethoxy group, especially useful in complex molecule synthesis.

Nucleophilic aromatic substitution using sodium amide in DMSO is highly efficient for synthesizing trifluoromethoxyanilines, providing excellent yields and purity. However, it requires handling of strong bases and high temperatures.

One-pot trifluoromethylation methods provide an alternative route to trifluoromethylated amines, which can be adapted for trifluoromethoxy derivatives, though these methods often require inert atmosphere and specialized reagents.

Chemical Reactions Analysis

4-Methoxy-3-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions typically yield the corresponding amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethoxy groups are replaced by other substituents.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas or sodium borohydride, and catalysts like palladium for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-Methoxy-3-(trifluoromethoxy)aniline and its derivatives. For instance:

- Antitubercular Activity : Compounds incorporating trifluoromethoxy groups have shown promising activity against Mycobacterium tuberculosis. One study reported that derivatives with trifluoromethoxy substitutions exhibited a minimum inhibitory concentration (MIC) as low as 0.19 μM against drug-resistant strains . This suggests that such compounds could serve as a basis for developing new antituberculosis agents.

- Broad-Spectrum Antimicrobial Effects : The compound has also been evaluated for its activity against various bacterial strains, including Pseudomonas aeruginosa and Candida albicans, showing significant inhibition in well diffusion assays .

Anti-Proliferative Effects

Research has indicated that this compound may possess anti-proliferative properties. In studies involving cancer cell lines, derivatives of this compound demonstrated significant reductions in cell viability, suggesting potential applications in cancer therapy . The mechanism appears to involve the disruption of cellular signaling pathways critical for tumor growth.

Material Science Applications

This compound can also be utilized in material science, particularly in the synthesis of advanced materials such as polymers and coatings. Its unique electronic properties due to the trifluoromethoxy group make it suitable for:

- Conductive Polymers : The incorporation of this compound into polymer matrices can enhance electrical conductivity, making it useful in electronic applications.

- Fluorescent Dyes : The compound's structure allows for modifications that can lead to fluorescent properties, which are beneficial in imaging and sensing technologies.

Case Studies

- Antimycobacterial Study :

- Anticancer Research :

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(trifluoromethoxy)aniline involves its interaction with molecular targets through its functional groups. The methoxy and trifluoromethoxy groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Properties of 4-Methoxy-3-(trifluoromethoxy)aniline and Analogs

Substituent Effects on Reactivity and Bioactivity

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group is a stronger electron-withdrawing substituent than -CF₃, directing electrophilic substitution to the para position (e.g., nitration at the 6-position in acetylated derivatives) . This enhances metabolic stability in pharmaceuticals compared to -CF₃ analogs .

- Methoxy (-OCH₃) vs. Phenoxy (-OPh): Phenoxy groups increase steric bulk and lipophilicity, as seen in 4-Phenoxy-3-(trifluoromethyl)aniline, which may improve membrane permeability in drug candidates .

- Positional Isomerism : For example, 2-Methoxy-4-(trifluoromethoxy)aniline (a positional isomer) exhibits distinct reactivity due to altered electronic effects, necessitating specialized GC methods for impurity analysis .

Physical and Chemical Properties

- Solubility : The trifluoromethoxy group reduces water solubility compared to methoxy analogs but improves organic solvent compatibility.

- Stability : Resistance to hydrolysis under biotransformation conditions, as demonstrated in metabolite studies .

- Analytical Challenges : Positional isomers (e.g., 2-, 3-, and 4-TFMA) require GC methods with FID detection for separation, highlighting the importance of purity in synthesis .

Biological Activity

4-Methoxy-3-(trifluoromethoxy)aniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

This compound has the following molecular structure:

- Molecular Formula : C8H8F3NO2

- Molecular Weight : 207.15 g/mol

This compound features a methoxy group (-OCH3) and a trifluoromethoxy group (-OCF3), which are known to enhance biological activity through increased lipophilicity and improved binding affinity to target biomolecules.

Anticancer Properties

Recent studies have investigated the anticancer potential of this compound derivatives. One study synthesized several trifluoromethoxy-containing compounds and evaluated their anti-proliferative effects on various cancer cell lines. The findings indicated that these derivatives exhibited significant inhibition of cell growth, particularly in human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) with IC50 values ranging from 0.1 to 10 µM, demonstrating a promising therapeutic window compared to traditional chemotherapeutics like 5-Fluorouracil .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 0.5 | MDA-MB-231 |

| Derivative A | 0.126 | HCT116 |

| Derivative B | 0.87 | MCF-7 |

The mechanism by which this compound exerts its effects appears to involve multiple pathways:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation, including those in the mTOR signaling pathway, which is critical for cell growth and metabolism.

- Induction of Apoptosis : Studies suggest that treatment with this compound leads to increased levels of pro-apoptotic factors such as caspase-9, indicating a potential role in promoting programmed cell death in tumor cells .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

- Absorption : The presence of the trifluoromethoxy group enhances membrane permeability.

- Distribution : High lipophilicity suggests extensive distribution in tissues.

- Metabolism : Initial studies indicate that metabolic pathways may involve phase I reactions leading to hydroxylated metabolites.

- Excretion : Further research is needed to elucidate the excretion pathways.

Safety and Toxicology

Toxicity assessments have revealed that while lower concentrations of this compound exhibit minimal cytotoxicity towards normal cells, higher concentrations can lead to significant adverse effects. This selectivity underscores its potential as a therapeutic agent with reduced off-target toxicity when used at appropriate dosages .

Case Studies

Several case studies have documented the efficacy of this compound derivatives in animal models:

- Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, administration of the compound significantly reduced tumor volume compared to control groups.

- Colorectal Cancer Model : In HCT116 xenografts, treatment led to a marked decrease in tumor weight and increased survival rates among treated animals .

Q & A

Basic: What are the optimal synthetic routes for 4-Methoxy-3-(trifluoromethoxy)aniline, and how can purity be ensured?

Methodological Answer:

The synthesis typically involves introducing trifluoromethoxy and methoxy groups to aniline derivatives. A two-step approach is common:

Nitration and Substitution: Start with 3-(trifluoromethoxy)aniline. Nitrate regioselectively at the 4-position (para to the trifluoromethoxy group due to its strong para-directing effect ), followed by methoxylation via nucleophilic aromatic substitution (e.g., using NaOMe/CuI).

Reduction: Reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Purification: Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >98% purity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How does the trifluoromethoxy group influence the compound’s solubility and stability?

Methodological Answer:

The trifluoromethoxy group (-OCF₃) enhances lipophilicity (logP ~2.5–3.0, calculated via XLogP3 ) and metabolic stability due to fluorine’s electron-withdrawing effects. Solubility in aqueous buffers is low (<20 µg/mL at pH 7.4), necessitating DMSO or ethanol as solvents for biological assays . Stability studies (TGA/DSC) show decomposition above 200°C, with no significant hydrolysis under physiological pH (tested via 24-hour incubation in PBS) .

Advanced: How to resolve contradictions in regioselectivity during electrophilic substitution reactions?

Methodological Answer:

Conflicting reports on substituent directing effects require systematic analysis:

- Directing Effects: The trifluoromethoxy group is strongly para-directing, while the methoxy group is ortho/para-directing. Competition arises in mixed-substituted anilines.

- Experimental Design: Perform nitration (HNO₃/H₂SO₄) or halogenation (Br₂/Fe) under controlled conditions (0–5°C). Analyze products via LC-MS and ¹⁹F NMR to identify dominant pathways. For example, nitration of this compound may favor para-nitration relative to the -OCF₃ group, overriding methoxy’s ortho effect .

- Computational Validation: Use DFT calculations (e.g., Gaussian) to compare transition-state energies for different substitution positions .

Advanced: What crystallographic techniques are suitable for structural elucidation, and how to interpret disorder in the trifluoromethoxy group?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (ethanol/water). Collect data at 100 K to minimize thermal motion.

- Disorder Handling: The -OCF₃ group often exhibits rotational disorder. Refine using PART instructions in SHELXL, assigning partial occupancy to fluorine atoms. Validate with residual density maps .

- Key Parameters: Compare bond lengths (C-O: ~1.36 Å) and angles (C-O-C: ~117°) to literature values for analogous compounds .

Advanced: How to design derivatives for studying structure-activity relationships (SAR) in drug discovery?

Methodological Answer:

- Derivatization Strategies:

- SAR Workflow:

Basic: What spectroscopic methods are critical for characterizing this compound?

Methodological Answer:

- ¹H NMR: Identify aromatic protons (δ 6.5–7.2 ppm, split due to substituents) and methoxy singlet (δ ~3.8 ppm).

- ¹⁹F NMR: Detect -OCF₃ as a singlet (δ ~-58 ppm) .

- IR Spectroscopy: Confirm amine (-NH₂ stretch ~3450 cm⁻¹) and C-O-C (1250 cm⁻¹) .

- High-Resolution MS: Use ESI+ to observe [M+H]⁺ (m/z 222.0643 for C₈H₇F₃NO₂) .

Advanced: How to address discrepancies in reported biological activity data across studies?

Methodological Answer:

- Controlled Replication: Repeat assays under identical conditions (e.g., cell line, incubation time).

- Data Triangulation: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays).

- Meta-Analysis: Compare IC₅₀ values from ≥3 independent studies. For example, if reported IC₅₀ for kinase inhibition varies (1–10 µM), assess differences in assay pH, ATP concentration, or protein purity .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution?

Methodological Answer:

- Software: Use Gaussian (DFT) or ADF (conceptual DFT) to calculate Fukui indices (nucleophilicity) and electrostatic potential maps.

- Case Study: The methoxy group’s ortho/para-directing effect can be overridden by -OCF₃’s stronger para-directing nature. Validate with Hammett σₚ constants (-OCF₃: σₚ ~0.35 vs. -OCH₃: σₚ ~-0.27) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.